molecular formula C16H13N3O2S2 B2921156 (2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one CAS No. 468764-55-8

(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one

Cat. No.: B2921156
CAS No.: 468764-55-8
M. Wt: 343.42
InChI Key: OSCWTMSCOJHYOA-GCRZPWQESA-N
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Description

(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a synthetic thiazolidinone derivative designed for advanced pharmacological research. This compound is of significant interest in medicinal chemistry due to the privileged, bioactive nature of its core structure. Thiazole-bearing 4-thiazolidinones, like this one, are known to exhibit a wide spectrum of biological activities, making them valuable scaffolds in the search for new therapeutic agents . Primary Research Applications and Value: • Antimicrobial Research: This compound is structurally analogous to 5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one derivatives that have demonstrated potent, broad-spectrum antibacterial and antifungal activity in scientific studies . Some related compounds have shown efficacy against resistant bacterial strains such as MRSA and E. coli , with activity surpassing that of standard reference drugs like ampicillin and streptomycin . The 4-hydroxybenzylidene moiety is a key structural feature associated with enhanced bioactivity . The potential mechanism of antibacterial action for this class of compounds may involve inhibition of the bacterial enzyme MurB, essential for cell wall biosynthesis, while antifungal effects may be linked to the inhibition of fungal CYP51 (lanosterol 14α-demethylase) . • Anticancer and Antifibrotic Research: The 5-ene-thiazolidinone core is a recognized pharmacophore in anticancer agent design . Compounds within this class have displayed promising antiproliferative activity against various human cancer cell lines. Furthermore, their potential as multifunctional agents is highlighted by research into derivatives that exhibit simultaneous anticancer and antifibrotic action, representing a novel therapeutic strategy . The allyl substituent on this particular compound may influence its reactivity and selectivity profile. • Neurological Research: While specific data for this compound is required, thiazole-thiazolidinone hybrids are investigated as potential anticonvulsants. Their structure often complies with key requirements for anticonvulsant agents, such as the presence of a cyclic imide fragment and domains for hydrogen bonding . This product is intended for research purposes only by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2E,5Z)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-2-8-19-14(21)13(10-11-3-5-12(20)6-4-11)23-16(19)18-15-17-7-9-22-15/h2-7,9-10,20H,1,8H2/b13-10-,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWTMSCOJHYOA-GCRZPWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a thiazolidinone ring fused with an allyl group and a hydroxybenzylidene moiety. The thiazolidine ring contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC13H12N4OS
Molecular Weight272.33 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds structurally similar to This compound displayed potent antibacterial effects against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study, several thiazolidinone derivatives were tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited an inhibition percentage comparable to standard antibiotics.

CompoundInhibition (%) against E. coliInhibition (%) against S. aureus
(2E,5Z)-3-allyl...85%90%
Chlorophenyl-imino thiazolidinone88.46%91.66%

These findings suggest that the structural features of the compound enhance its binding affinity to bacterial targets.

Anti-inflammatory Activity

Thiazolidinones have also been noted for their anti-inflammatory properties. The compound was tested in vivo for its ability to inhibit carrageenan-induced edema in animal models.

Case Study: In Vivo Anti-inflammatory Action

In a controlled experiment, the compound was administered to rats subjected to inflammation. The results showed a significant reduction in swelling compared to the control group.

Treatment GroupEdema Reduction (%)
(2E,5Z)-3-allyl...60%
Control (no treatment)10%
Indomethacin (standard)70%

The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Anticancer Activity

Thiazolidinones are emerging as potential anticancer agents due to their ability to inhibit cancer cell proliferation. The compound was evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

A series of assays were conducted on human cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer). The results indicated that the compound significantly inhibited cell growth.

Cell LineIC50 (µM)
HT2915.0
H46012.5

These findings suggest that This compound may act through apoptosis induction or cell cycle arrest mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Comparison of Thiazolidin-4-one Derivatives
Compound Name Substituents Key Features Synthesis Method Reference
Target Compound C3: Allyl; C5: 4-hydroxybenzylidene; C2: Thiazol-2-ylimino E,Z-configuration; potential hydrogen bonding via hydroxyl group Not explicitly reported; likely involves condensation of thiazolidinone precursors with aldehydes -
(2Z,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one C5: 2-hydroxybenzylidene; C2: 4-phenoxyphenylimino Glioblastoma activity (IC50: 20 µM); microtubule depolymerization Condensation of thiazolidinone with 2-hydroxybenzaldehyde
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) C5: 3-nitrobenzylidene; C2: Thiazol-2-ylimino Anticonvulsant (PTZ and MES models); low toxicity Knoevenagel condensation followed by imine formation
5-(4-hydroxybenzylidene)-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-one C5: 4-hydroxybenzylidene; C2: 7-chloroquinolin-6-yl Antimicrobial activity (MIC values pending) Multi-step synthesis involving quinoline and pyrimidine coupling
(2Z,5Z)-3-allyl-5-(4-(methylthio)benzylidene)-2-(p-tolylimino)thiazolidin-4-one C3: Allyl; C5: 4-(methylthio)benzylidene; C2: p-tolylimino Crystal structure resolved (parallel layer stacking); Z-configuration confirmed via X-ray Reflux with SILLP catalyst in ethanol
Table 2: Activity Comparison
Compound Activity Key Findings Mechanism/Notes Reference
Target Compound Hypothesized anticancer/antimicrobial Predicted based on 4-hydroxybenzylidene moiety Hydroxyl group may enhance DNA intercalation or enzyme inhibition -
(2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one Anticancer (glioblastoma) IC50: 20 µM against U87MG cells; arrests G2/M phase and induces apoptosis Microtubule depolymerization
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) Anticonvulsant ED50: 25 mg/kg (MES test); low acute toxicity (LD50 > 500 mg/kg) Structural similarity to ralitoline; thiazole-thiazolidinone hybrid
(2Z,5Z)-2-(Benzothiazol-2-ylimino)-5-(thiophen-2-ylmethylidene)thiazolidin-4-one Antibacterial MIC: 0.98 µg/mL against S. aureus and E. coli Enhanced activity via electron-withdrawing substituents
5-(4-hydroxybenzylidene)-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-one Antimicrobial Pending MIC data (structural similarity suggests broad-spectrum potential) Synergistic effects of quinoline and pyrimidine

Structure-Activity Relationship (SAR) Insights

  • C5 Substituents: Hydroxybenzylidene groups (e.g., 4-hydroxy or 2-hydroxy) enhance anticancer activity by facilitating hydrogen bonding with cellular targets . Nitrobenzylidene groups improve anticonvulsant efficacy due to electron-withdrawing effects, stabilizing the thiazolidinone ring .
  • C2 Substituents: Thiazol-2-ylimino groups contribute to π-π stacking interactions, critical for antimicrobial and anticonvulsant activities . Bulky aryl groups (e.g., 4-phenoxyphenyl) enhance anticancer activity by increasing lipophilicity and target affinity .
  • C3 Substituents :
    • Allyl groups improve solubility and conformational flexibility, as seen in crystal structures with parallel layer stacking .

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